molecular formula C15H14N2O3S B3900634 2-(3-pyridylcarbonylamino)ethyl (2E)-3-(2-thienyl)prop-2-enoate CAS No. 5932-17-2

2-(3-pyridylcarbonylamino)ethyl (2E)-3-(2-thienyl)prop-2-enoate

Cat. No.: B3900634
CAS No.: 5932-17-2
M. Wt: 302.4 g/mol
InChI Key: YAEIQFRVCHDBAG-AATRIKPKSA-N
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Description

“2-(3-pyridylcarbonylamino)ethyl (2E)-3-(2-thienyl)prop-2-enoate” is a complex organic compound that features both pyridine and thiophene rings These heterocyclic structures are known for their significant roles in medicinal chemistry and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “2-(3-pyridylcarbonylamino)ethyl (2E)-3-(2-thienyl)prop-2-enoate” typically involves multi-step organic reactions. One possible route could include:

    Formation of the Pyridylcarbonylamino Intermediate: This step might involve the reaction of 3-pyridinecarboxylic acid with an amine to form the pyridylcarbonylamino group.

    Esterification: The intermediate could then be esterified with an appropriate alcohol to form the ethyl ester.

    Formation of the Thienylprop-2-enoate Moiety: This step might involve the reaction of thiophene-2-carboxaldehyde with an appropriate reagent to form the thienylprop-2-enoate group.

    Coupling Reaction: Finally, the two moieties could be coupled under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. Techniques such as continuous flow chemistry and green chemistry principles might be employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.

    Substitution: The pyridine and thiophene rings might undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens for electrophilic substitution or organolithium compounds for nucleophilic substitution.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry

The compound’s unique structure makes it a candidate for studying heterocyclic chemistry and reaction mechanisms.

Biology

Medicine

Possible use as a therapeutic agent, given the bioactivity of pyridine and thiophene derivatives.

Industry

Applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action would depend on the specific application. For instance, in a biological context, the compound might interact with specific enzymes or receptors, modulating their activity. The pyridine ring could engage in hydrogen bonding or π-π interactions, while the thiophene ring might participate in electron transfer processes.

Comparison with Similar Compounds

Similar Compounds

    2-(3-pyridylcarbonylamino)ethyl (2E)-3-(2-furyl)prop-2-enoate: Similar structure but with a furan ring instead of thiophene.

    2-(3-pyridylcarbonylamino)ethyl (2E)-3-(2-pyridyl)prop-2-enoate: Similar structure but with an additional pyridine ring.

Uniqueness

The presence of both pyridine and thiophene rings in “2-(3-pyridylcarbonylamino)ethyl (2E)-3-(2-thienyl)prop-2-enoate” provides a unique combination of electronic properties, making it distinct from other similar compounds.

Properties

IUPAC Name

2-(pyridine-3-carbonylamino)ethyl (E)-3-thiophen-2-ylprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3S/c18-14(6-5-13-4-2-10-21-13)20-9-8-17-15(19)12-3-1-7-16-11-12/h1-7,10-11H,8-9H2,(H,17,19)/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAEIQFRVCHDBAG-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=O)NCCOC(=O)C=CC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CN=C1)C(=O)NCCOC(=O)/C=C/C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00365444
Record name AC1LYNSV
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00365444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5932-17-2
Record name AC1LYNSV
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00365444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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